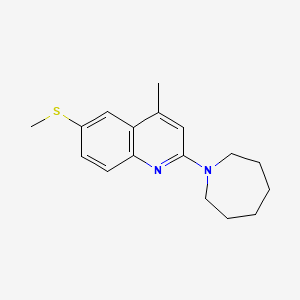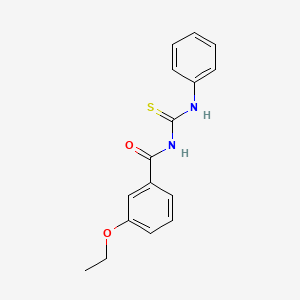
N-(anilinocarbonothioyl)-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(anilinocarbonothioyl)-3-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF is commonly used in laboratory experiments to study the biochemical and physiological effects of serine protease inhibition.
作用機序
N-(anilinocarbonothioyl)-3-ethoxybenzamide works by irreversibly inhibiting the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, preventing the enzyme from functioning. N-(anilinocarbonothioyl)-3-ethoxybenzamide is a suicide inhibitor, meaning that it irreversibly binds to the enzyme and cannot be removed.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, as well as reduce inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been shown to have anti-tumor effects, and has been used in studies of cancer cell growth and metastasis. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide has been shown to have neuroprotective effects, and has been used in studies of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(anilinocarbonothioyl)-3-ethoxybenzamide in laboratory experiments is its potency as a serine protease inhibitor. It is effective at low concentrations, making it a cost-effective option for researchers. Additionally, N-(anilinocarbonothioyl)-3-ethoxybenzamide is stable and can be stored for long periods of time without losing its inhibitory activity.
One limitation of N-(anilinocarbonothioyl)-3-ethoxybenzamide is that it is not a selective inhibitor of serine proteases. It can also inhibit other enzymes, such as cysteine proteases and metalloproteases. This can make it difficult to interpret experimental results, as the effects may be due to inhibition of other enzymes rather than serine proteases.
将来の方向性
There are a number of future directions for research involving N-(anilinocarbonothioyl)-3-ethoxybenzamide. One area of interest is the development of more selective serine protease inhibitors, which would allow for more precise studies of the role of serine proteases in various biological processes. Additionally, there is interest in using N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to determine the efficacy and safety of N-(anilinocarbonothioyl)-3-ethoxybenzamide as a therapeutic agent.
合成法
N-(anilinocarbonothioyl)-3-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-ethoxybenzoic acid with aniline and carbon disulfide, followed by reaction with ethyl chloroformate. Another method involves the reaction of 3-ethoxybenzamide with thionyl chloride, followed by reaction with aniline and carbon disulfide.
科学的研究の応用
N-(anilinocarbonothioyl)-3-ethoxybenzamide has a wide range of applications in scientific research. It is commonly used as a serine protease inhibitor in biochemical and physiological studies. It has been used in studies of blood coagulation, fibrinolysis, and inflammation. N-(anilinocarbonothioyl)-3-ethoxybenzamide has also been used in studies of cancer, cardiovascular disease, and infectious diseases.
特性
IUPAC Name |
3-ethoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-20-14-10-6-7-12(11-14)15(19)18-16(21)17-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXOJCCKAQHURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
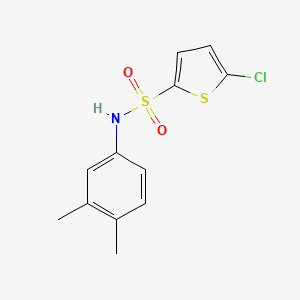
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
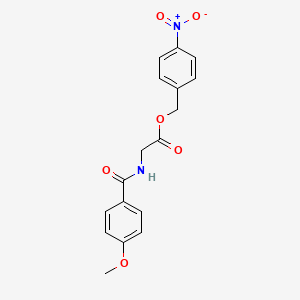
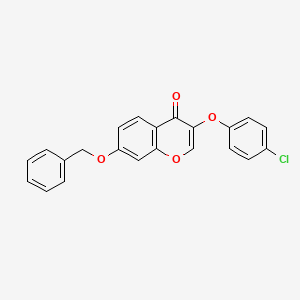
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
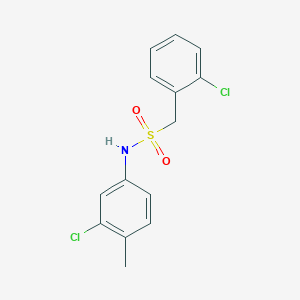

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
